molecular formula C15H16N2O3 B2615876 4-(5-Isopropoxy-2-methyl-4-nitrophenyl)pyridine CAS No. 1032903-62-0

4-(5-Isopropoxy-2-methyl-4-nitrophenyl)pyridine

Cat. No.: B2615876
CAS No.: 1032903-62-0
M. Wt: 272.304
InChI Key: FGDOUMVPHJHSCK-UHFFFAOYSA-N
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Description

4-(5-Isopropoxy-2-methyl-4-nitrophenyl)pyridine is an organic compound with the molecular formula C15H16N2O3. This compound is characterized by the presence of a pyridine ring substituted with a 5-isopropoxy-2-methyl-4-nitrophenyl group. It is primarily used in various chemical and pharmaceutical research applications due to its unique structural properties.

Scientific Research Applications

4-(5-Isopropoxy-2-methyl-4-nitrophenyl)pyridine is utilized in several scientific research fields:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery and development.

    Industry: Used in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(5-Isopropoxy-2-methyl-4-nitrophenyl)pyridine typically involves the reaction of 1-chloro-5-isopropoxy-2-methyl-4-nitrobenzene with pyridine-4-boronic acid. This reaction is carried out under Suzuki-Miyaura coupling conditions, which include the use of a palladium catalyst and a base such as potassium carbonate in an organic solvent like toluene .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves stringent control of temperature, pressure, and reaction time to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: 4-(5-Isopropoxy-2-methyl-4-nitrophenyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 4-(5-Isopropoxy-2-methyl-4-nitrophenyl)pyridine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyridine ring can also participate in coordination with metal ions, influencing enzymatic activities and signaling pathways[7][7].

Comparison with Similar Compounds

Uniqueness: 4-(5-Isopropoxy-2-methyl-4-nitrophenyl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the nitro group allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

4-(2-methyl-4-nitro-5-propan-2-yloxyphenyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3/c1-10(2)20-15-9-13(12-4-6-16-7-5-12)11(3)8-14(15)17(18)19/h4-10H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGDOUMVPHJHSCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C2=CC=NC=C2)OC(C)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1032903-62-0
Record name 5-METHYL-2-ISOPROPYLOXY-4-(PYRIDINE-4-YL)-NITROBENZENE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

4-Pyridineboronic acid (147 mg, 1.20 mmol, 1.1 equiv.) is dissolved in a 2:1 v/v mixture of dioxane and H2O (15 mL) and N2 is bubbled through for 5 minutes. Tris(dibenzylidene acetone)dipalladium (0) (100 mg, 0.109 mmol, 0.1 equiv.), 2-dicyclohexylphosphine-2′-6′-dimethoxy biphenyl (112 mg, 0.272 mmol, 0.25 equiv.), 1-chloro-5-isopropoxy-2-methyl-4-nitro-benzene (Intermediate 4, 250 mg, 1.09 mmol, 1.0 equiv.) and K3PO4 (462 mg, 2.18 mmol, 2.0 equiv.) are added under a N2 blanket. The reaction vessel is sealed and heated with microwave irradiation to 150° C. for 20 min. After cooling to room temperature, the reaction is diluted with ethyl acetate and washed with 1 N aqueous NaOH (2×), the organic layer is then dried over Na2SO4 and filtered. After concentration, the crude product is purified by silica gel chromatography (gradient from hexanes to 30% ethyl acetate in hexanes) to give 4-(5-Isopropoxy-2-methyl-4-nitro-phenyl)-pyridine as a brown solid: ESMS m/z 273.1 (M+H+).
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
147 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
[Compound]
Name
Tris(dibenzylidene acetone)dipalladium (0)
Quantity
100 mg
Type
reactant
Reaction Step Three
[Compound]
Name
2-dicyclohexylphosphine 2′-6′-dimethoxy biphenyl
Quantity
112 mg
Type
reactant
Reaction Step Three
Quantity
250 mg
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
K3PO4
Quantity
462 mg
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a mixture of 1-bromo-5-isopropoxy-2-methyl-4-nitrobenzene (Step 2, Ig, 3.65 mmol), pyridine-4-boronic acid (490 mg, 4 mmol), 2-dicyclohexylphosphino-2′,6′-dimethoxybiphenyl (300 mg, 0.73 mmol) and potassium phosphate (1.55 g, 7.3 mmol) in mixed solvent of dioxane (15 mL) and water (7.5 mL) was added tris(dibenzylidene-acetone)dipalladium (0) (334 mg, 0.36 mmol). This mixture was sealed and purged with nitrogen for 3 minutes and then heated at 120° C. for 5 hours. The mixture was cooled to room temperature, filtered, and the filtrate was concentrated. After concentration, the crude product was purified with silica gel flash column chromatography (60% ethyl acetate in hexanes) to afford 4-(5-isopropoxy-2-methyl-4-nitrophenyl)pyridine a as yellow solid: ESMS m/z 273.2 (M+H+).
Quantity
3.65 mmol
Type
reactant
Reaction Step One
Quantity
490 mg
Type
reactant
Reaction Step One
Quantity
300 mg
Type
reactant
Reaction Step One
Name
potassium phosphate
Quantity
1.55 g
Type
reactant
Reaction Step One
Name
Quantity
7.5 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

4-Pyridineboronic acid (147 mg, 1.20 mmol, 1.1 equiv.) was dissolved in a 2:1 v/v mixture of dioxane and H2O (15 mL) and N2 was bubbled through for 5 minutes. Tris(dibenzylidene acetone)dipalladium (0) (100 mg, 0.109 mmol, 0.1 equiv.), 2-dicyclohexylphosphine-2′-6′-dimethoxy biphenyl (112 mg, 0.272 mmol, 0.25 equiv.), 1-chloro-5-isopropoxy-2-methyl-4-nitro-benzene (250 mg, 1.09 mmol, 1.0 equiv.) and K3PO4 (462 mg, 2.18 mmol, 2.0 equiv.) were added under a N2 blanket. The reaction vessel was sealed and heated with microwave irradiation to 150° C. for 20 minutes. After cooling to room temperature, the reaction was diluted with ethyl acetate and washed with 1N aqueous NaOH (twice). The organic layer was then dried over Na2SO4 and filtered. After concentration, the crude product was purified by silica gel chromatography (gradient from hexanes to 30% ethyl acetate in hexanes) to give 4-(5-Isopropoxy-2-methyl-4-nitro-phenyl)-pyridine as a brown solid: ESMS m/z 273.1 (M+H+).
Quantity
147 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
Tris(dibenzylidene acetone)dipalladium (0)
Quantity
100 mg
Type
reactant
Reaction Step Two
[Compound]
Name
2-dicyclohexylphosphine 2′-6′-dimethoxy biphenyl
Quantity
112 mg
Type
reactant
Reaction Step Two
Quantity
250 mg
Type
reactant
Reaction Step Two
Name
K3PO4
Quantity
462 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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